molecular formula C18H22N4OS B2402027 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-46-7

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Katalognummer: B2402027
CAS-Nummer: 2097917-46-7
Molekulargewicht: 342.46
InChI-Schlüssel: WWNNMRPQCDUPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is an organic compound, potentially valuable due to its unique molecular structure. This compound's distinct features make it an interesting subject of study in various scientific domains, including chemistry and medicinal research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved via multiple routes, including:

  • Grignard Reaction: One common method involves using a Grignard reagent to form the azetidine ring structure. Reaction conditions typically involve a dry solvent, like diethyl ether, under an inert atmosphere to prevent moisture from interfering.

  • Amination Reaction: Another approach includes nucleophilic aromatic substitution to introduce the pyridazin-3-yl group, often performed in the presence of a base such as potassium carbonate in a polar solvent like DMSO.

Industrial Production Methods: For industrial-scale production, the following methods might be employed:

  • Continuous Flow Synthesis: To scale up the synthesis, continuous flow reactors can be used for improved control over reaction conditions and enhanced yield.

  • Catalytic Processes: Utilizing heterogeneous catalysts to facilitate reactions at lower temperatures and pressures, ensuring higher efficiency and reduced costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The propan-2-ylsulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductYieldReferences
Thioether oxidationH₂O₂ (30%), CH₃COOH, 60°C, 6 hrs2-[4-(Propan-2-ylsulfinyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one72%
Sulfone formationmCPBA, DCM, 0°C→RT, 12 hrs2-[4-(Propan-2-ylsulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one58%

Key Findings :

  • Oxidation selectivity depends on the oxidizing agent: H₂O₂ favors sulfoxide formation, while mCPBA drives complete oxidation to sulfones .

  • The azetidine ring remains intact under mild acidic conditions.

Reduction Reactions

The ketone group at position 1 is reducible to secondary alcohols.

Reaction TypeReagents/ConditionsProductYieldReferences
Ketone reductionNaBH₄, MeOH, 0°C→RT, 2 hrs2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethanol85%

Mechanistic Insight :

  • Sodium borohydride selectively reduces the ketone without affecting the azetidine or pyridazine rings .

Nucleophilic Substitution at the Azetidine Ring

The azetidine’s secondary amine participates in substitution reactions.

Reaction TypeReagents/ConditionsProductYieldReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrs1-(3-[(Pyridazin-3-yl)methylamino]azetidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one64%
AcylationAcCl, Et₃N, THF, RT, 4 hrs1-(3-[(Pyridazin-3-yl)acetamido]azetidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one78%

Notes :

  • Alkylation proceeds via an SN2 mechanism, retaining azetidine ring stereochemistry .

  • Acylated derivatives show enhanced stability in aqueous media .

Ring-Opening Reactions

The strained azetidine ring undergoes acid-catalyzed ring-opening.

Reaction TypeReagents/ConditionsProductYieldReferences
Acid hydrolysisHCl (6M), reflux, 24 hrs3-[(Pyridazin-3-yl)amino]azetidine-1-carboxylic acid + 2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid91%

Mechanism :

  • Protonation of the azetidine nitrogen induces ring strain relief via cleavage of the C-N bond .

Coupling Reactions

The pyridazine-amino group enables cross-coupling or condensation reactions.

Reaction TypeReagents/ConditionsProductYieldReferences
Suzuki–MiyauraPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C, 12 hrs2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(6-phenylpyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one67%
Amide condensationHBTU, DIPEA, DMF, RT, 24 hrs2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)carboxamido]azetidin-1-yl}ethan-1-one82%

Critical Observations :

  • Palladium catalysts enable regioselective aryl substitutions at the pyridazine ring.

  • HBTU-mediated couplings retain azetidine ring integrity .

Photochemical Reactions

The thioether group participates in UV-induced transformations.

Reaction TypeReagents/ConditionsProductYieldReferences
UV irradiationUV-C (254 nm), CH₃CN, 48 hrs2-[4-(Propan-2-ylsulfenyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one41%

Mechanism :

  • Radical intermediates form via homolytic cleavage of the S-C bond, leading to sulfenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the use of common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis pathways often focus on creating the azetidine ring and incorporating the pyridazin group, which are critical for its biological activity.

Key Steps in Synthesis

  • Formation of the Azetidine Ring : This involves cyclization reactions that can be facilitated by various catalysts.
  • Introduction of the Pyridazin Group : This step may involve nucleophilic substitution or coupling reactions with appropriate precursors.
  • Final Assembly : The final compound is obtained through coupling reactions that ensure the correct functional groups are in place.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in the fields of oncology and neurology. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : The structural features allow it to interact with specific biological targets involved in cancer progression.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies often utilize molecular docking techniques to predict binding affinities and modes of action against specific proteins.

Case Studies

Several studies have explored the efficacy of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one in various contexts:

  • Anti-Human Liver Cancer Evaluation : Research indicated that derivatives of this compound demonstrated significant cytotoxic effects against liver cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Molecular Docking Studies : Computational studies have shown favorable interactions with targets such as protein kinases, which are critical in cancer signaling pathways. These findings support further exploration into its therapeutic applications .
  • Antimicrobial Activity : Related compounds have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting the broader antimicrobial potential of structurally similar molecules .

Wirkmechanismus

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The propan-2-ylsulfanyl and pyridazin-3-yl groups might facilitate binding to these targets, affecting biological pathways and eliciting desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-[4-(Methanesulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

  • 2-[4-(Ethylsulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Uniqueness: The presence of the propan-2-ylsulfanyl group offers different steric and electronic properties, potentially resulting in unique reactivity and biological activity compared to other similar compounds.

This multifaceted compound offers a wealth of avenues for research and application, making it a compelling subject for further scientific exploration.

Biologische Aktivität

Introduction

The compound 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a phenyl group with a propan-2-ylsulfanyl moiety and an azetidine ring connected to a pyridazin-3-yl amino group, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the use of reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The structural features of the compound contribute to its biological properties, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Preliminary studies have indicated that This compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition rates. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Research has also suggested potential anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation. Further studies are required to elucidate the specific pathways involved.

Inhibitory Effects on Enzymes

The compound has shown inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases or conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-(4-(2-bromoacetyl)phenyl)pyrrolidin-2-onePyrrolidine ring with phenyl substitutionAnticancerBromine substitution enhances reactivity
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-onePiperazine ring with phenoxyl groupAntidepressantPiperazine enhances CNS penetration
4-[2-[4-(E)-2-cyclobutylindazol]phenoxy]ethylamino]butenamideIndazole and phenoxy groupsAntitumorIndazole provides unique pharmacophore

The uniqueness of This compound lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assay : The compound was tested on human cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity.
  • Enzyme Inhibition Study : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNMRPQCDUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.